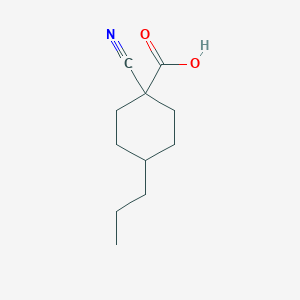
1-Cyano-4-propylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-4-propylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C11H17NO2. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cyano group (-CN) and a carboxylic acid group (-COOH) attached to a cyclohexane ring, along with a propyl substituent.
Preparation Methods
The synthesis of 1-Cyano-4-propylcyclohexane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-propylcyclohexanone with cyanide ion (CN-) in the presence of a suitable catalyst to form the corresponding cyano derivative. This intermediate is then subjected to oxidation to introduce the carboxylic acid group. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Cyano-4-propylcyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine group (-NH2) or other functional groups.
Substitution: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-Cyano-4-propylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyano-4-propylcyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The cyano group can act as an electrophile, participating in reactions with nucleophiles in the body. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function.
Comparison with Similar Compounds
1-Cyano-4-propylcyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Cyano-1-cyclopropanecarboxylic acid: A smaller cycloalkane with similar functional groups but different ring size and properties.
Cyclohexanecarboxylic acid: Lacks the cyano group, leading to different reactivity and applications.
4-Propylcyclohexanone: A precursor in the synthesis of this compound, with different functional groups and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-cyano-4-propylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO2/c1-2-3-9-4-6-11(8-12,7-5-9)10(13)14/h9H,2-7H2,1H3,(H,13,14) |
InChI Key |
RPEATAAKOWYJSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)(C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



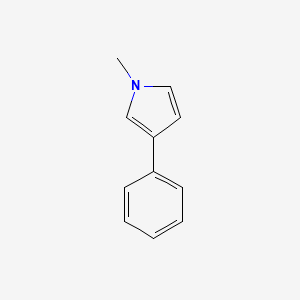
![2-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol](/img/structure/B13322621.png)
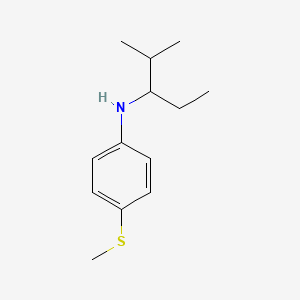
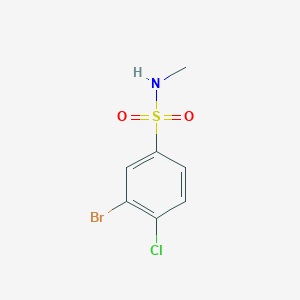
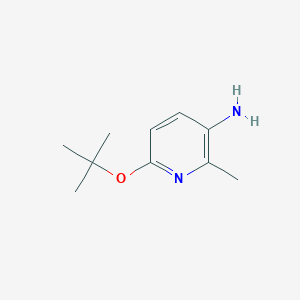
![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid](/img/structure/B13322649.png)

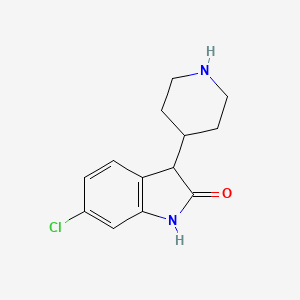
![7-Amino-5-azaspiro[3.4]octan-6-one](/img/structure/B13322663.png)
![N-[2-(4-Aminophenyl)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13322664.png)
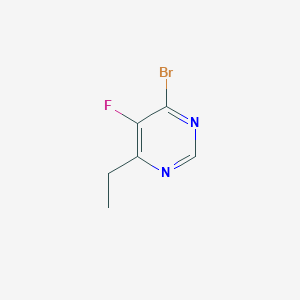
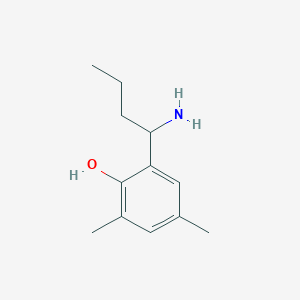
![7-(Trifluoromethyl)pyrazolo[1,5-A]pyrimidin-5(4H)-one](/img/structure/B13322680.png)
